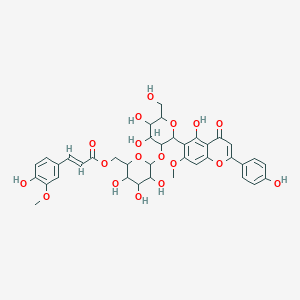

Spinosin B

Description

Properties

IUPAC Name |

[6-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAXZHIVHPRTIU-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spinosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77690-92-7 | |

| Record name | Spinosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 197 °C | |

| Record name | Spinosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Extraction, and Purification Methodologies of Spinosin B

Source Material Preparation and Pre-Treatment Techniques

The primary source material for obtaining Spinosin (B15895) B is often the seeds of Ziziphus jujuba var. spinosa, commonly known as Ziziphi Spinosi Semen (ZSS). researchgate.netresearchgate.netusp.org Proper preparation of this source material is essential to optimize the subsequent extraction of Spinosin B.

Defatting Procedures

Defatting is a crucial pre-treatment step, particularly when dealing with lipid-rich source materials like seeds. This process removes fatty acids and other non-polar lipids that could interfere with the extraction and purification of more polar compounds like this compound. One method described for defatting Ziziphi Spinosi Semen involves refluxing the powdered material with hexane (B92381) and dichloromethane. researchgate.net Another approach utilizes supercritical CO2 extraction under specific conditions (temperature 40-60 °C, pressure 25-35 MPa) to effectively remove lipid impurities. google.com

Grinding and Particle Size Optimization

Grinding the source material increases the surface area, which facilitates better solvent penetration and improves extraction efficiency. indexcopernicus.com The material is typically pulverized to obtain a fine powder. google.comindexcopernicus.com Sieving the ground material through a mesh, such as a 40-mesh sieve, can help optimize particle size for extraction. indexcopernicus.com

Advanced Extraction Strategies

Various extraction methods are employed to isolate this compound from the prepared source material. These methods aim to efficiently transfer this compound from the solid matrix into a solvent.

Traditional Solvent Extraction Methods (e.g., Ethanol (B145695) Extracts)

Traditional solvent extraction methods are widely used for the initial recovery of this compound. Ethanol and hydroalcoholic mixtures are common choices due to their ability to extract a range of polar compounds, including flavonoids like this compound. usp.orgindexcopernicus.comoaji.net Refluxing with ethanol-water mixtures has been described as an extraction method. researchgate.netoaji.net The concentration of ethanol can significantly influence the extraction yield, with studies indicating optimal concentrations for the extraction of spinosin. researchgate.netoaji.net For instance, an ethanol concentration of 61% was found to be optimal in one study for spinosin extraction from Ziziphus mauritiana Lam. seeds. researchgate.net Methanol (B129727) and methanol-water mixtures have also been used for extraction. indexcopernicus.comresearchgate.net

Ultrasonic-Assisted Extraction Optimization

Ultrasonic-assisted extraction (UAE) is an advanced technique that utilizes ultrasound energy to enhance the extraction process. nih.govhielscher.com The cavitation produced by ultrasound waves helps to disrupt cell walls and increase mass transfer, leading to higher extraction rates and reduced extraction times and solvent consumption compared to traditional methods. nih.govhielscher.comkaapabiotech.com UAE has been applied to the extraction of spinosin from Ziziphi Spinosi Semen. researchgate.netnih.gov

Factors Influencing Extraction Yield (e.g., Temperature, Time, Solvent Ratio)

Several factors significantly influence the yield of this compound during extraction. These include the type and concentration of the solvent, the liquid-to-solid ratio, extraction time, and temperature.

Studies have investigated the effect of ethanol concentration on spinosin yield, showing that the yield can increase with increasing ethanol concentration up to a certain point before decreasing at higher concentrations. researchgate.netoaji.net The liquid-to-solid ratio also plays a crucial role, with increased ratios generally leading to higher yields due to an increased driving force for mass transfer, although this effect may plateau beyond a certain ratio. oaji.net Extraction time is another important factor, influencing the efficiency of the process. oaji.net While longer extraction times might seem beneficial, excessive time could potentially lead to the degradation of compounds. researchgate.net Temperature can also impact extraction efficiency, and optimization studies are often conducted to determine the most favorable temperature for a given solvent system and matrix. researchgate.net

Research findings highlight the importance of optimizing these parameters to maximize the extraction yield of spinosin. For example, optimal conditions for spinosin extraction from Ziziphus mauritiana Lam. seeds were determined to be an ethanol concentration of 61%, a liquid-to-solid ratio of 40:1 (v/w), and an extraction time of 2.6 hours with reflux. researchgate.net

Purification of this compound typically follows the extraction process to obtain the compound in high purity. Techniques such as macroporous resin purification, flash chromatography, and high-pressure preparative chromatography have been employed for this purpose. researchgate.netresearchgate.netresearchgate.net For instance, purification using Diaion HP20SS as an adsorbent followed by preparative high-performance liquid chromatography (HPLC) and recrystallization has been shown to yield spinosin with purity above 98%. researchgate.netresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 443060 |

Data Table: Optimized Spinosin Extraction Conditions (Example)

| Parameter | Optimal Value | Unit | Source Material |

| Ethanol Concentration | 61 | % (v/v) | Ziziphus mauritiana Lam. seeds |

| Liquid-to-Solid Ratio | 40:1 | v/w | Ziziphus mauritiana Lam. seeds |

| Extraction Time | 2.6 | hours | Ziziphus mauritiana Lam. seeds |

Chromatographic Separation and Enrichment Protocols

Chromatographic methods are crucial for the effective separation and enrichment of this compound from complex matrices. These techniques exploit differences in compound properties such as polarity, size, and interaction with a stationary phase to achieve separation.

Macroporous Resin Adsorption and Desorption Characteristics

Macroporous resins are widely used for the initial enrichment and purification of natural products like flavonoids due to their good adsorption capacity, reusability, and environmental friendliness. researchgate.netmdpi.comnih.gov The separation of this compound using macroporous resins involves optimizing adsorption and desorption parameters. researchgate.netnih.govdntb.gov.ua

Several macroporous resins have been evaluated for flavonoid purification, with resins like HPD-300 demonstrating good adsorption performance, partly attributed to factors such as surface area. researchgate.net The adsorption process is influenced by factors such as temperature and pH. researchgate.netnih.gov Low temperatures have been shown to favor the adsorption of spinosin onto macroporous resins. researchgate.netnih.govdntb.gov.uamdpi.com

Adsorption kinetics describe the rate at which a solute is adsorbed onto a solid phase, while adsorption isotherms illustrate the relationship between the concentration of the solute in solution and the amount adsorbed at equilibrium at a constant temperature. mdpi.comcajost.com.ng Studies on the adsorption of spinosin onto macroporous resins, such as HPD-300, have shown that the adsorption kinetics can be well-fitted by the pseudo-second-order equation. researchgate.netnih.govdntb.gov.ua This model suggests that the adsorption rate is dependent on the amount of solute adsorbed on the adsorbent surface and the amount adsorbed at equilibrium. cajost.com.ng

Adsorption isotherms provide insight into the interaction between the adsorbate and the adsorbent and the maximum adsorption capacity. cajost.com.ng The adsorption isotherms of spinosin on HPD-300 resin have been reported to fit well with the Langmuir equation. researchgate.netmdpi.com The Langmuir model typically describes monolayer adsorption onto a homogeneous surface. cajost.com.ng

Below is a conceptual table illustrating typical data points that might be obtained from adsorption kinetics and isotherm studies, based on reported findings for spinosin and similar flavonoids on macroporous resins:

| Parameter | Value (Example) | Model Fitted | Source Type |

| Adsorption Kinetics | - | Pseudo-Second-Order | Research Findings researchgate.netnih.govdntb.gov.ua |

| Adsorption Isotherm | - | Langmuir | Research Findings researchgate.netmdpi.com |

| Favorable Temperature for Adsorption | Low | - | Research Findings researchgate.netnih.govdntb.gov.uamdpi.com |

| Initial Adsorption Rate (α) | Varies with T | Bangham's kinetic model (if applicable) | Research Findings (for similar compounds) mdpi.com |

| Desorption Constant (b) | Varies with T | Bangham's kinetic model (if applicable) | Research Findings (for similar compounds) mdpi.com |

| Langmuir Qm (mg/g) | - | Langmuir | Research Findings (for similar compounds) mdpi.com |

| Langmuir KL (L/mg) | - | Langmuir | Research Findings (for similar compounds) mdpi.com |

Dynamic adsorption and desorption tests are performed to optimize the separation parameters for a packed column. researchgate.netnih.govmdpi.comdntb.gov.uamdpi.com These tests help determine optimal flow rates, loading volumes, and elution conditions to maximize the recovery and purity of the target compound. mdpi.comfrontiersin.orgmdpi.com

Optimization of dynamic adsorption involves studying breakthrough curves, which indicate the point at which the solute starts to elute from the column. Optimization of dynamic desorption involves evaluating the efficiency of different elution solvents and volumes in recovering the adsorbed compound. frontiersin.orgmdpi.com For flavonoids on macroporous resins, ethanol solutions are commonly used as eluents, with varying concentrations affecting desorption efficiency. mdpi.comnih.govfrontiersin.orgmdpi.com

After macroporous resin treatment, the concentration of spinosin can be significantly increased. For instance, one study reported an 11.8-fold increase in spinosin concentration after a single run with HPD-300 resin, with a recovery yield of 80.4%. researchgate.netnih.govresearchgate.netdntb.gov.ua

Flash Chromatography Applications for Fractionation

Flash chromatography is a medium-pressure chromatographic technique often used for rapid separation and fractionation of compounds before further purification. It can be applied to the separation of phytochemical extracts. researchgate.netbanglajol.inforesearchgate.net In the context of purifying spinosin, flash chromatography can be used as an intermediate step after macroporous resin enrichment to further reduce complexity and isolate fractions enriched in spinosin. researchgate.net

A reported application of flash chromatography for the separation of spinosin from Zizyphi Spinosi Semen extract utilized a reversed-phase C18 column. researchgate.netresearchgate.net The chromatography conditions involved a gradient elution with a mobile phase system of ultra-pure water and methanol. researchgate.netresearchgate.net Specific gradient profiles and flow rates are employed to achieve separation of different components in the extract, yielding fractions that can then be subjected to higher-resolution techniques. researchgate.netresearchgate.net

Below is a table summarizing typical flash chromatography conditions used for spinosin-containing extracts:

| Parameter | Detail | Source Type |

| Column Type | Glass column, RPC (C18) | Research Findings researchgate.netresearchgate.net |

| Stationary Phase | Sunchrom ODS-A (C18) | Research Findings researchgate.netresearchgate.net |

| Column Dimensions | 400 mm × 35 mm, 50 mm, 12 nm (example) | Research Findings researchgate.netresearchgate.net |

| Flow Rate | 30 mL/min (example) | Research Findings researchgate.netresearchgate.net |

| Mobile Phase | Ultra-pure water (A) and methanol (B) | Research Findings researchgate.netresearchgate.net |

| Elution Mode | Binary gradient | Research Findings researchgate.netresearchgate.net |

| Detection | UV detector at 280 nm | Research Findings researchgate.netresearchgate.net |

Preparative High-Performance Liquid Chromatography (HPLC) Method Development

Preparative HPLC is a powerful technique used for the final purification of compounds to achieve high purity levels. researchgate.netnih.govresearchgate.netbanglajol.info It is commonly employed after initial enrichment and fractionation steps, such as macroporous resin adsorption and flash chromatography. researchgate.netnih.govresearchgate.net

Preparative HPLC methods for spinosin involve optimizing parameters like the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and collection of pure spinosin. google.combrunel.ac.ukppqs.gov.in The purity of spinosin can surpass 98% after preparative HPLC and subsequent recrystallization. researchgate.netnih.govresearchgate.net

The choice of stationary phase and column chemistry is critical for effective separation in preparative HPLC. Reversed-phase C18 columns are frequently used for the purification of spinosin and other related compounds due to their ability to separate moderately polar to nonpolar compounds based on hydrophobic interactions. google.combrunel.ac.ukppqs.gov.innih.govthermofisher.com

Specific C18 columns mentioned in the context of spinosyn purification include Hypersil-C18-BDS and Kromasil C18. google.combrunel.ac.uk These columns vary in particle size and pore size, which can impact separation efficiency and loading capacity. brunel.ac.ukppqs.gov.inthermofisher.com Base-deactivated silica (B1680970) gel C18 columns are also utilized. google.com

Mobile phases typically consist of mixtures of water or aqueous buffers (such as ammonium (B1175870) acetate (B1210297) solution) and organic solvents like methanol and acetonitrile (B52724). google.combrunel.ac.ukppqs.gov.inepa.gov The specific ratio and gradient profile of the mobile phase are optimized to provide adequate resolution of spinosin from other co-eluting compounds. google.combrunel.ac.ukppqs.gov.in UV detection is commonly used, often at wavelengths around 244 nm or 254 nm. google.combrunel.ac.ukppqs.gov.in

Below is a table summarizing typical preparative HPLC column chemistry and stationary phases used for spinosin purification:

| Parameter | Detail | Source Type |

| Column Type | Preparative HPLC column | Research Findings researchgate.netnih.govresearchgate.netgoogle.combrunel.ac.uk |

| Stationary Phase | Reversed-phase C18 | Research Findings google.combrunel.ac.ukppqs.gov.innih.govthermofisher.com |

| Specific Phases | Hypersil-C18-BDS, Kromasil C18, YMC ODS-AQ | Research Findings google.combrunel.ac.ukppqs.gov.in |

| Particle Size | 5 µm, 10 µm | Research Findings google.combrunel.ac.ukppqs.gov.in |

| Pore Size | 12 nm, 100 Å (example for preparative columns) | Research Findings ppqs.gov.inthermofisher.com |

| Column Chemistry | Base-deactivated silica gel C18 (example) | Research Findings google.com |

Biosynthetic Pathways of Spinosin B

Origin of Precursors for Flavone-C-Glycoside Scaffolds

The fundamental structure of flavonoids, the C6-C3-C6 skeleton, is assembled from precursors derived from two distinct metabolic routes: the phenylpropanoid pathway and the acetate (B1210297) (polyketide) pathway. oup.commdpi.commdpi.com

The phenylpropanoid pathway provides the B-ring and the three-carbon chain (C3) of the flavonoid structure. This pathway begins with the deamination of phenylalanine, an aromatic amino acid synthesized via the shikimate pathway, by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. mdpi.commdpi.com Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. mdpi.com Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to form p-coumaroyl-coenzyme A (p-coumaroyl-CoA), which is a key precursor for flavonoid biosynthesis. mdpi.com

The A-ring of the flavonoid structure is typically formed from three molecules of malonyl-coenzyme A (malonyl-CoA). oup.comnih.gov Malonyl-CoA is synthesized via the carboxylation of acetyl-CoA, a process primarily catalyzed by acetyl-CoA carboxylase (ACC). oup.comnih.gov This supply of cytosolic malonyl-CoA is crucial for the elongation reactions involved in building the A-ring. nih.gov

Enzymatic Steps in Core Flavonoid Synthesis

The convergence of p-coumaroyl-CoA from the phenylpropanoid pathway and malonyl-CoA from the acetate pathway marks the initial enzymatic steps in the synthesis of the flavonoid core.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), a type III polyketide synthase. nih.govwikipedia.orgmdpi.comfrontiersin.org CHS catalyzes the stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetrahydroxychalcone, such as naringenin (B18129) chalcone. nih.govmdpi.comfrontiersin.org

Following the action of CHS, chalcone isomerase (CHI) catalyzes the intramolecular cyclization of the linear chalcone into a flavanone (B1672756). oup.comfrontiersin.orgnih.govfrontiersin.orgtaylorandfrancis.com In the case of naringenin chalcone, CHI produces (2S)-naringenin, a key intermediate from which various flavonoid classes, including flavones, are derived. nih.govfrontiersin.orgoup.com Type I CHIs, widely found in vascular plants, specifically isomerize naringenin chalcone to (2S)-naringenin. frontiersin.org

Flavones are synthesized from flavanones by the introduction of a double bond between the C-2 and C-3 positions of the C-ring. mdpi.commdpi.comresearchgate.net This reaction is catalyzed by flavone (B191248) synthase (FNS). Two distinct types of FNS enzymes exist: FNSI and FNSII. mdpi.commdpi.comresearchgate.net

FNSI: These are soluble enzymes that belong to the Fe2+/2-oxoglutarate-dependent dioxygenase family. mdpi.comresearchgate.netfrontiersin.org They directly convert flavanones to flavones. researchgate.netfrontiersin.org

FNSII: These are membrane-bound cytochrome P450 monooxygenases. researchgate.netfrontiersin.org FNSII enzymes can catalyze flavone formation through different mechanisms. Some FNSII enzymes directly convert flavanones to flavones, similar to FNSI. researchgate.net However, a crucial mechanism for the biosynthesis of C-glycosyl flavones involves FNSII enzymes that function as flavanone 2-hydroxylases (F2H). mdpi.comfrontiersin.orgnih.govnih.gov These F2Hs convert flavanones into 2-hydroxyflavanones, which are then utilized as substrates for C-glycosylation. mdpi.comfrontiersin.orgnih.govnih.gov

Glycosylation Mechanisms: C-Glycoside Formation

The formation of the C-glycosidic bond, a characteristic feature of spinosin (B15895) B and other flavone C-glycosides, occurs through a distinct mechanism compared to the more common O-glycosylation. Unlike O-glycosylation, which typically occurs after the flavone backbone is formed, C-glycosylation often involves a 2-hydroxyflavanone (B13135356) intermediate. mdpi.comfrontiersin.orgnih.govnih.gov

The generally accepted pathway for flavone C-glycoside biosynthesis, particularly prevalent in cereals, involves flavanone 2-hydroxylases (F2H) producing 2-hydroxyflavanones from flavanones. mdpi.comnih.govnih.govnih.gov These 2-hydroxyflavanones exist in equilibrium with their open-chain tautomers (dibenzoylmethane forms). mdpi.comnih.govwhiterose.ac.uk C-glycosyltransferases (CGTs) then catalyze the transfer of a sugar moiety, such as glucose, to a carbon atom on the A-ring of the 2-hydroxyflavanone intermediate, forming a carbon-carbon bond. mdpi.comnih.govnih.govsci-hub.sethieme-connect.com This is followed by dehydration, which leads to the formation of the flavone C-glycoside. mdpi.comnih.gov

Role of Glycosyltransferases (GTs)

Glycosyltransferases (GTs) play a crucial role in the biosynthesis of glycosylated natural products, including flavonoids. These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide diphosphate (B83284) sugar donor to an acceptor molecule, which can be an aglycone or another glycoside. acs.org In the context of C-glycosyl flavonoids, specific GTs are responsible for forming the carbon-carbon linkage between the sugar and the flavonoid aglycone. While the search results discuss GTs in the context of spinosyns (a different class of natural products) and O-glycosylation in flavonoids, the principle of GTs catalyzing sugar attachment is relevant. smolecule.comacs.org The regioselectivity of these enzymes dictates where the sugar is attached to the aglycone structure.

Regioselectivity of C-Glycosyl Linkages (e.g., C-6 and C-2'')

The formation of C-glycosyl linkages in flavonoids is a regioselective process, typically occurring at the C-6 or C-8 positions of the A-ring of the flavonoid backbone. whiterose.ac.uk Spinosin B is a C-glycosyl compound, indicating the presence of a carbon-carbon bond between the sugar and the aglycone. nih.gov The specific regioselectivity observed in this compound involves a C-glycosyl linkage at the C-6 position of the flavonoid aglycone and an O-glycosyl linkage at the C-2'' position of the C-linked glucose with a rhamnose unit. smolecule.com This precise attachment is mediated by the enzymatic machinery involved in the biosynthetic pathway. The search results highlight the challenge and methods for achieving regioselective glycosylation in chemical synthesis, which underscores the specificity of enzymatic reactions in biosynthesis. scispace.comresearchgate.netnih.gov

Post-Glycosylation Modifications

Following the initial glycosylation steps, the flavonoid structure can undergo further modifications, such as methylation and acylation, which contribute to the diversity of flavonoid structures, including this compound derivatives.

Methylation Pathways

Methylation is a common modification in flavonoid biosynthesis, typically catalyzed by methyltransferase enzymes. These enzymes transfer a methyl group, often from S-adenosyl-L-methionine (SAM), to hydroxyl or other groups on the flavonoid structure. frontiersin.orgfrontiersin.org In the case of this compound, a methyl group is present at the O-7 position of the chromene structure. smolecule.com This methylation step is likely catalyzed by a specific O-methyltransferase acting on a precursor flavonoid. While the search results discuss methyltransferases in the context of spinosyn biosynthesis (SpnH, SpnI, SpnK) which are involved in rhamnose methylation, and a SAM-dependent methyltransferase (sp2611) in butenyl-spinosyn biosynthesis, the enzymatic principle is applicable to flavonoid methylation. frontiersin.orgresearchgate.netoup.comgoogle.comnih.govnih.gov

Acylation Pathways (e.g., Formation of 6'''-Feruloylspinosin)

Acylation involves the attachment of an acyl group to the flavonoid structure, often through an ester linkage. This modification can occur at hydroxyl groups on either the flavonoid aglycone or the attached sugar moieties. A known derivative of spinosin is 6'''-feruloylspinosin, which has a feruloyl group attached. nih.govbiocrick.com This suggests an acylation step in the biosynthesis of this derivative, where ferulic acid or an activated form of it is transferred to the 6'''-hydroxyl group of the rhamnose sugar in spinosin. Enzymes like acyltransferases are responsible for catalyzing such reactions. The search results mention acyltransferases (AT) in the context of polyketide synthesis, which is a related type of enzymatic transfer. google.comnih.govresearchgate.net

Genetic and Enzymatic Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of secondary metabolites like this compound is tightly regulated at both the genetic and enzymatic levels in the producing organisms, such as Ziziphus species. Gene clusters often encode the enzymes involved in a specific biosynthetic pathway. researchgate.netoup.comoup.com While a specific gene cluster for this compound biosynthesis is not detailed in the provided search results, studies on the biosynthesis of other natural products like spinosyns in Saccharopolyspora spinosa provide insights into the types of genes and regulatory mechanisms involved. frontiersin.orgresearchgate.netoup.comnih.govoup.comsci-hub.segoogle.com

Enzymatic regulation can involve the control of enzyme activity through various mechanisms, such as allosteric regulation, post-translational modifications, or feedback inhibition. The expression of the genes encoding biosynthetic enzymes is also regulated, often by transcriptional factors that respond to environmental signals or developmental cues. frontiersin.orgsci-hub.seplos.org Studies on butenyl-spinosyn biosynthesis in Saccharopolyspora pogona highlight the role of transcription factors and the interplay between primary and secondary metabolism in regulating product yield. frontiersin.orgfrontiersin.orgplos.org Understanding the genetic and enzymatic regulation of this compound biosynthesis is crucial for potential metabolic engineering efforts to enhance its production.

Structure Activity Relationship Sar Studies of Spinosin B and Analogues

Influence of Glycosidic Linkage on Biological Activities

The glycosidic linkage, particularly the attachment of sugar moieties, plays a significant role in the biological activities of flavonoids like spinosin (B15895) B.

Role of Sugar Moiety (e.g., Glucose in C-glycoside)

Spinosin B is a C-glycoside, meaning the sugar moiety (glucose) is attached directly to a carbon atom of the flavone (B191248) aglycone. nih.gov This type of linkage is known to influence the stability and pharmacokinetic properties of flavonoids. While the provided search results discuss the importance of sugar moieties in the context of spinosyn insecticides (which are structurally distinct macrolides with attached sugars) cotton.orgnih.govresearchgate.netnih.govrsc.orgresearchgate.net, and mention that loss of sugars can eliminate activity in that class researchgate.net, specific detailed research findings on the precise role of the glucose moiety in the C-glycosidic linkage of this compound's biological activities were not extensively detailed in the search results. However, C-glycosyl flavonoids in general have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. researchgate.net

Impact of Different Glycosylations on Receptor Binding

Variations in glycosylation patterns can significantly impact the interaction of compounds with biological targets, including receptors. In the context of spinosyn insecticides, modifications to the sugar moieties have been shown to result in large changes in biological activity and receptor binding. cotton.orgnih.govresearchgate.netnih.govresearchgate.net For instance, the selective introduction of the amino sugar D-forosamine is considered necessary for the bioactivity of spinosyn analogues. researchgate.net Similarly, modifications or removal of methyl groups on the rhamnose sugar can reduce or nearly eliminate insecticidal activity in spinosyns. researchgate.net While these findings pertain to spinosyn insecticides, they highlight the general principle that the nature and attachment of sugar residues are critical determinants of how glycosylated compounds interact with their biological targets. Specific data on how different glycosylations of the spinosin backbone affect its binding to relevant receptors were not prominently featured in the search results.

Modulation of Flavone Aglycone Moiety for Bioactivity

The flavone aglycone, spinosin, is the core structure of this compound. Modifications to this part of the molecule can influence its biological properties.

Substituent Effects on the Flavone Backbone

Substituents on the flavone backbone can alter the compound's polarity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. While the search results discuss the importance of substituents in other flavonoid contexts, such as dihydroxy groups in ring B for enhanced protective action mdpi.com, detailed research specifically on substituent effects on the spinosin flavone backbone and their impact on bioactivity was not a primary focus of the provided snippets.

Importance of Specific Hydroxyl and Methoxyl Groups

The positions of hydroxyl and methoxyl groups on the flavone aglycone are known to be critical for the activity of many flavonoids. For example, in some flavonoids, the presence of a methoxy (B1213986) group on C4' of ring B and glycosylation on C7-OH were found to be responsible for high acetylcholinesterase inhibition. mdpi.com Spinosin itself contains hydroxyl and methoxyl groups on its flavone structure. nih.govuni.lu These functional groups can participate in hydrogen bonding and other interactions with target proteins, influencing binding affinity and biological effect. While the general importance of these groups in flavonoids is acknowledged, specific SAR data detailing the impact of modifying individual hydroxyl or methoxyl groups on the spinosin aglycone were not extensively provided in the search results.

Impact of Acyl Substituents (e.g., Feruloyl Group in 6'''-Feruloylspinosin) on Receptor Interactions and Bioavailability

This compound is characterized by the presence of a feruloyl group esterified to the sugar moiety, hence its synonym 6'''-Feruloylspinosin. nih.gov Acylation of flavonoids can significantly impact their biological activities, including receptor interactions and bioavailability. mdpi.com

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational and chemoinformatic approaches play a significant role in understanding the structure-activity relationships (SAR) of complex molecules like spinosins, including this compound. These methods help predict how structural changes might affect biological activity and can guide the design of novel, more potent analogues. ncsu.edu

Molecular Docking Simulations for Target Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a protein target. nih.gov This helps in understanding the potential binding modes and affinities, providing insights into the mechanism of action and identifying key interactions between the compound and its biological target. For spinosyns, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. researchgate.netnih.gov

Studies involving molecular docking have been conducted for spinosyns, investigating their interactions with protein targets. For instance, molecular docking simulations using AutoDock Vina were employed to study the interaction between spinosyn A and a protein (ORF-L16) in Saccharopolyspora spinosa, revealing potential binding affinities and hydrogen bonding patterns. researchgate.net While specific docking studies focusing solely on this compound interacting with insect nAChRs were not extensively detailed in the search results, the application of this technique to other spinosyns and related compounds researchgate.netnih.govtegocell.commst.eduresearchgate.net demonstrates its relevance in elucidating the molecular interactions that govern their biological effects. For example, docking simulations were used to predict the binding affinity of spinosin (a flavonoid, not this compound) to tyrosinase, suggesting a stronger affinity compared to a known inhibitor. tegocell.com Molecular docking, often coupled with molecular dynamics simulations, can provide valuable insights into the stability and nature of ligand-protein complexes. mst.eduresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cotton.orgncsu.edunih.gov By correlating molecular descriptors (numerical representations of chemical structure and properties) with observed biological responses, QSAR models can predict the activity of new or untested compounds and identify the structural features that are crucial for activity. cotton.orgncsu.edu

QSAR studies have been applied to spinosyns to understand the parameters governing their insecticidal activity. Multiple linear regression (MLR) based QSAR studies have suggested that whole molecule properties such as calculated log P (CLogP) and MOPAC dipole moment can explain a significant portion of the observed biological activity of spinosyns and related spinosoids. cotton.orgacs.orgresearchgate.net These studies indicated that higher activity in tobacco budworm larvae was associated with relatively smaller whole molecule MOPAC dipole moments and a tendency towards greater lipophilicity (larger CLogP values). cotton.org While initial QSAR approaches using classical methods and 3D techniques like Comparative Molecular Field Analysis (CoMFA) did not always provide clear directions for synthesis, the application of artificial neural networks (ANN) to spinosyn QSAR has shown promise in identifying new synthetic targets with improved biological activity. researchgate.netresearchgate.netresearchgate.net These ANN-based analyses, combined with other SAR information, contributed to the discovery of spinetoram (B1464634), a semisynthetic derivative with enhanced efficacy and expanded spectrum against certain pests. researchgate.netresearchgate.net

Data from QSAR studies on spinosyns often involves correlating molecular descriptors with toxicity data, such as LC50 values (lethal concentration 50%). cotton.orgresearchgate.net

| Spinosyn | Tobacco Budworm LC50 (ppm) | CLogP | Mopac Dipole Moment (Debye) |

|---|---|---|---|

| Spinosyn A | 0.31 researchgate.net | -0.444 | 1.382 cotton.org |

| Spinosyn B | 0.4 researchgate.net | -0.086 | 0.750 cotton.org |

| Spinosyn D | 0.8 researchgate.net | 1.163 | 1.115 cotton.org |

Semisynthetic Derivatization Strategies for Altering/Enhancing Bioactivity

Semisynthetic derivatization involves chemically modifying naturally occurring compounds to alter or enhance their biological activity. For spinosyns, this approach has been extensively explored to improve insecticidal potency, expand the spectrum of activity, or address issues like resistance. researchgate.netlukasiewicz.gov.plresearchgate.netresearchgate.net Over 1000 semisynthetic analogues (spinosoids) of natural spinosyns have been obtained and tested. lukasiewicz.gov.plncsu.eduresearchgate.net Modifications can target different parts of the spinosyn structure, including the sugar moieties and the flavone core (although "flavone core" seems to be a misnomer in the context of spinosyns, which have a macrolide core; the search results discuss modifications to the tetracyclic macrolide and sugar moieties). cotton.orgnih.govlukasiewicz.gov.pl

Modifications to the Sugar Moieties

The spinosyn structure includes two sugar moieties: forosamine (B98537) and a 2',3',4'-tri-O-methylrhamnose. cotton.orgnih.gov Modifications to these sugars have been shown to significantly impact biological activity. cotton.orglukasiewicz.gov.pl For instance, modifications to the rhamnose sugar, particularly the 2',3',4'-tri-O-methylrhamnosyl moiety, have been suggested by QSAR studies as a way to improve activity. acs.orgresearchgate.net

Specific modifications to the rhamnose sugar, such as the loss of a methyl group at the 3'-position (as seen in spinosyn J and its analogues), can greatly diminish activity. cotton.org Spinosyns lacking a methyl group at the 2'-position of the rhamnose moiety were generally less active than spinosyn A, with some exceptions. cotton.org The di-demethyl rhamnosyl spinosyns were found to be only weakly active. cotton.org

Semisynthetic modifications involving the sugar moieties have led to derivatives with altered activity. For example, ethoxylation of the 3'-hydroxyl group in spinosyn J and spinosyn L, followed by hydrogenation, is a key step in the production of spinetoram, a semisynthetic spinosyn with improved insecticidal activity. google.comlukasiewicz.gov.pl This highlights that even seemingly minor changes in the sugar substitution patterns can result in large differences in biological activity. cotton.org Research has also explored substituting the existing sugar molecules with different deoxy sugars to produce novel polyketide compounds. google.com Enzymes involved in spinosyn biosynthesis, such as glycosyltransferases, are being studied for their potential in creating spinosyn analogs with altered biological activities through enzymatic modification of the sugar moieties. nih.gov

Derivatization of the Flavone Core

Spinosyns possess a polyketide-derived tetracyclic macrolide core, not a flavone core. researchgate.netnih.gov Research on spinosyn derivatization has focused on modifications to this macrolide core and the attached sugar moieties. cotton.orglukasiewicz.gov.pl Modifications to the tetracyclic ring system can result in large changes in biological activity. cotton.org Semisynthetic strategies have included alterations to the 5,6,7-tricyclic part of the spinosyn structure and changes in the 12-membered macrocyclic lactone ring. lukasiewicz.gov.pl

While the term "flavone core" appears to be incorrectly applied to spinosins in the provided outline, research on flavonoids (which do have a flavone core) demonstrates that derivatization of the core structure can significantly impact biological activities such as antioxidant and inhibitory effects. nih.govmdpi.com This general principle of core derivatization influencing bioactivity is applicable across different classes of natural products, including the macrolide core of spinosins. For spinosyns, modifications to the macrolide have been explored to improve efficacy and spectrum. researchgate.net The development of spinetoram involved not only modifications to the sugar but also hydrogenation of a double bond in the macrolide core. google.comlukasiewicz.gov.pl

Molecular and Cellular Mechanisms of Action of Spinosin B in Vitro and Preclinical Investigations

Neurobiological Modulations

Preclinical studies indicate that the neurobiological effects of spinosin (B15895), the parent compound of Spinosin B, are multifaceted, involving the modulation of major inhibitory and excitatory neurotransmitter systems, the regulation of critical signaling pathways involved in cell survival and plasticity, and the promotion of processes such as neurogenesis.

Receptor Interactions and Signal Transduction Pathways

The anxiolytic, sedative, and cognitive-enhancing properties attributed to spinosin appear to stem from its ability to interact with multiple receptor systems and modulate downstream signal transduction pathways. This activity alters neuronal excitability and influences the expression of proteins crucial for neuronal function.

The Gamma-Aminobutyric Acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a key target for spinosin. Research has shown that the anxiolytic-like effects of spinosin in mouse models are blocked by the administration of flumazenil, a known antagonist of the GABA(A) receptor. nih.gov This suggests that spinosin's mechanism of action is, at least in part, dependent on the modulation of the GABA(A) receptor complex. nih.gov By positively modulating this system, spinosin likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability, which is a common mechanism for sedative and anxiolytic agents. rxlist.comyoutube.com The interaction with the GABAergic system is a significant component of its sedative-hypnotic and anxiolytic profile. nih.govresearchgate.net

In addition to the GABAergic system, the serotonergic system, particularly the serotonin 1A (5-HT1A) receptor, plays a crucial role in the action of spinosin. Studies have demonstrated that the anxiolytic-like effects of spinosin can be prevented by the 5-HT1A receptor antagonist, WAY-100635. nih.gov Further investigation into its hypnotic effects suggests that spinosin may act as an antagonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors. nih.gov This antagonism can lead to an increase in serotonin release and neurotransmission, which is a mechanism implicated in the regulation of sleep and anxiety. nih.gov The engagement with the 5-HT1A receptor system highlights a complex mechanism of action that contributes to its diverse neurological effects. nih.gov

| Receptor System | Interacting Compound | Effect | Antagonist | Supporting Evidence |

| GABA(A) | Spinosin | Anxiolytic-like effects | Flumazenil | Effects blocked by antagonist in mouse models nih.gov |

| Serotonin 5-HT1A | Spinosin | Anxiolytic-like & Hypnotic effects | WAY-100635 | Effects blocked by antagonist; potential antagonist action at auto- and heteroreceptors nih.govnih.gov |

The Mitogen-Activated Protein Kinase (MAPK) family, including the Extracellular Signal-Regulated Kinase (ERK), is a critical signaling pathway involved in cell proliferation, differentiation, and survival. Research indicates that spinosin can activate the ERK pathway. This activation is linked to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn promotes the expression of Brain-Derived Neurotrophic Factor (BDNF). This ERK-CREB-BDNF signaling cascade is fundamental for neurogenesis and synaptic plasticity. While direct evidence for this compound is still emerging, decoctions containing it have been shown to regulate the MAPK pathway.

In contrast to its activating effect on the ERK pathway, spinosin has been shown to inhibit the activation of another member of the MAPK family, the p38 Mitogen-Activated Protein Kinase (p38MAPK). nih.gov The p38MAPK pathway is often activated by cellular stress and inflammatory stimuli and is implicated in pathological processes such as neuroinflammation and the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov By inhibiting the activation of p38MAPK, spinosin may protect neurons from stress-induced damage and reduce the production of neurotoxic proteins. nih.gov

| Signaling Pathway | Compound | Effect | Downstream Consequences |

| ERK Pathway | Spinosin | Activation | Phosphorylation of CREB, increased BDNF expression nih.gov |

| p38MAPK Pathway | Spinosin | Inhibition | Reduced Tau phosphorylation, decreased Aβ production, neuroprotection nih.gov |

Neurogenesis and Synaptic Plasticity Enhancement

Spinosin has demonstrated the ability to promote adult hippocampal neurogenesis and enhance synaptic plasticity. researchgate.net Mechanistically, these effects are linked to its ability to activate the ERK-CREB-BDNF signaling pathway. nih.gov Increased levels of BDNF are known to support the survival of existing neurons and encourage the growth and differentiation of new neurons and synapses. Furthermore, spinosin has been found to improve synaptic structural plasticity, potentially by inhibiting the detrimental effects of oxidative stress and p38MAPK activation. nih.gov These actions contribute to the observed improvements in cognitive function in preclinical models. researchgate.net

Promotion of Immature Neuron Development

Spinosin, a C-glycoside flavonoid, has demonstrated potential in promoting the development of immature neurons. phcog.com In preclinical studies, spinosin has been reported to increase neurogenesis, a process critical for the formation of new neurons. nih.govresearchgate.net Specifically, research in mouse models has shown that spinosin can enhance adult hippocampal neurogenesis. phcog.com This suggests a role for spinosin in modulating the fundamental processes of neuronal development and maturation within the brain. phcog.com

Improvement of Long-Term Potentiation (LTP)

Spinosin has been shown to positively influence synaptic plasticity by improving long-term potentiation (LTP), a cellular mechanism that is widely considered to be a key component of learning and memory. researchgate.net In a study involving a mouse model of Alzheimer's disease (3xTg-AD mice), both acute application of spinosin to hippocampal slices and chronic administration of the compound resulted in an enhanced magnitude of high-frequency stimulation (HFS)-induced LTP. researchgate.net This enhancement of LTP suggests that spinosin can directly impact the strength and efficacy of synaptic connections, which is crucial for cognitive functions. researchgate.net Furthermore, ultrastructural analysis in these studies revealed that spinosin treatment led to an increased density of synapses and improved morphological features of hippocampal synapses. researchgate.net

Amyloid-Beta Protein Processing and Aggregation Inhibition

Spinosin has demonstrated notable effects on the processing and aggregation of amyloid-beta (Aβ) protein, a key pathological hallmark of Alzheimer's disease. nih.govmdpi.com

Preclinical research has shown that spinosin can inhibit the production and aggregation of Aβ1-42. nih.govmdpi.com In animal models of Alzheimer's disease induced by Aβ1-42, treatment with spinosin significantly attenuated cognitive impairment. researchgate.net Moreover, this treatment was effective in reducing the accumulation of Aβ1-42 in the hippocampus, a brain region critical for memory. researchgate.net

While direct evidence detailing the specific impact of spinosin on the enzymatic activity of BACE1 and ADAM10 is still emerging, its ability to reduce Aβ1-42 production suggests an influence on the metabolic pathways of the amyloid precursor protein (APP). nih.govmdpi.com The generation of Aβ peptides is a result of the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase (ADAM10), which precludes the formation of Aβ. The observed reduction in Aβ accumulation points towards a potential modulatory role of spinosin in these enzymatic processes.

Spinosin has shown the capacity to counteract the detrimental effects of Aβ oligomers. Studies have reported that spinosin can ameliorate memory impairment induced by Aβ1-42 oligomers in mice. nih.gov This suggests that spinosin may interfere with the formation of these toxic soluble oligomeric species or protect neurons from their neurotoxic effects, which are considered to be early and critical events in the pathogenesis of Alzheimer's disease. nih.gov

Oxidative Stress Pathway Regulation

Spinosin has been found to exert significant regulatory effects on oxidative stress pathways, which are implicated in a variety of neurodegenerative and cardiovascular conditions. nih.govresearchgate.net A key mechanism of action for spinosin in this regard is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. researchgate.netnih.govmdpi.com

Research has demonstrated that spinosin can mitigate cellular damage caused by oxidative stress by upregulating the protein levels of peroxisome proliferator-activated receptor γ coactivator (PGC)-1α, Nrf2, and HO-1. nih.govresearchgate.net The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including HO-1. nih.gov The upregulation of HO-1 by spinosin contributes to its antioxidant effects. nih.govresearchgate.net

Inhibition of Intracellular Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are a major source of oxidative stress, which can lead to cellular damage by oxidizing proteins, lipids, and DNA. nih.gov Spinosin has demonstrated a notable capacity to inhibit the production of intracellular ROS. For instance, in human umbilical vein endothelial cells (HUVECs), spinosin was shown to suppress the overproduction of ROS. researchgate.net Further studies have indicated that spinosin exerts an inhibitory effect on intracellular ROS production induced by hydrogen peroxide (H₂O₂) in N2a cells. nih.gov This antioxidant activity is crucial in mitigating oxidative stress-related cellular damage.

Activation of Nrf2/Heme Oxygenase-1 (HO-1) Pathway

A key mechanism underlying the antioxidant effects of spinosin is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a primary intracellular defense mechanism against oxidative stress. nih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of genes encoding for antioxidant and detoxification enzymes. mdpi.comnih.govnih.gov This binding initiates the transcription of these protective genes, including HO-1. nih.govfrontiersin.org

Preclinical studies have shown that spinosin can effectively activate Nrf2 and subsequently increase the expression of HO-1. nih.gov For example, in a rat model of acute myocardial infarction, pretreatment with spinosin activated the PGC-1α/Nrf2/HO-1 pathway, contributing to its cardioprotective effects. nih.gov Similarly, in chondrocytes under oxidative stress, spinosin was found to activate Nrf2, HO-1, and NADPH quinone oxidoreductase 1 (NQO1). nih.gov The activation of this pathway by spinosin helps to attenuate inflammation and cytotoxicity induced by oxidative stress. nih.gov

| Pathway Component | Role in Oxidative Stress Response | Effect of Spinosin |

| Nrf2 | Transcription factor that regulates antioxidant gene expression. | Activation and nuclear translocation. nih.govnih.gov |

| ARE | DNA sequence in the promoter of antioxidant genes. | Nrf2 binds to ARE to initiate transcription. mdpi.comnih.govnih.gov |

| HO-1 | Antioxidant enzyme that catalyzes heme degradation. | Upregulated expression. nih.govnih.gov |

Apoptotic Program Modulation

Apoptosis, or programmed cell death, is a critical cellular process that can be dysregulated in various diseases. Spinosin has been shown to modulate the apoptotic program, primarily through its influence on the B-cell lymphoma-2 (Bcl-2) family of proteins.

Regulation of B-cell lymphoma-2 (Bcl-2) Expression

Bcl-2 is a key anti-apoptotic protein that prevents cell death. frontiersin.org Studies have demonstrated that spinosin can upregulate the expression of Bcl-2. In a preclinical model of cognitive impairment, spinosin was found to improve the levels of Bcl-2 in the brain. nih.gov By increasing the expression of this protective protein, spinosin helps to inhibit the apoptotic cascade and promote cell survival.

Inhibition of Bax Protein Expression

In contrast to Bcl-2, Bax is a pro-apoptotic protein that promotes cell death. nih.govoncotarget.com Spinosin has been shown to inhibit the expression of Bax protein. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govnih.gov By decreasing the expression of Bax and increasing the expression of Bcl-2, spinosin shifts this ratio in favor of cell survival, thereby exerting its anti-apoptotic effects. This modulation of Bax and Bcl-2 expression has been observed in studies investigating the neuroprotective effects of spinosin. nih.gov

| Apoptotic Regulator | Function | Effect of Spinosin |

| Bcl-2 | Anti-apoptotic protein. frontiersin.org | Upregulation of expression. nih.gov |

| Bax | Pro-apoptotic protein. nih.govoncotarget.com | Inhibition of expression. nih.gov |

| Bax/Bcl-2 Ratio | Determines susceptibility to apoptosis. nih.govnih.gov | Decreased, favoring cell survival. |

Neurotransmitter System Balance and Cholinergic Activity

Spinosin has also been investigated for its effects on the neurotransmitter system, with a particular focus on its role in cholinergic activity. The cholinergic system is crucial for cognitive functions such as learning and memory. Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While direct studies on this compound's effect on neurotransmitter balance are limited, research on related compounds and extracts containing spinosin provides insights. For instance, the broader class of compounds to which spinosin belongs has been noted for its neuroprotective effects, which can be associated with the modulation of neurotransmitter systems. nih.gov Some studies on the insecticide spinosad (a different compound) have shown it can impact nicotinic acetylcholine receptors and GABA receptors in insects. researchgate.netdrugbank.comresearchgate.net However, the specific actions of this compound on neurotransmitter balance and cholinergic activity in preclinical mammalian models are an area of ongoing research. Preliminary findings suggest that spinosin's neuroprotective effects may involve the extension of latency time in passive avoidance tasks and an increase in the expression of proteins involved in neuronal plasticity, which are processes influenced by cholinergic activity. nih.gov

Enhancement of Choline Acetyltransferase (ChAT) Expression

Preclinical studies have demonstrated that spinosin can enhance the expression of choline acetyltransferase (ChAT), a crucial enzyme responsible for the synthesis of the neurotransmitter acetylcholine. In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ) 1–42, administration of spinosin was found to increase the expression of ChAT in the hippocampus. nih.gov This suggests that spinosin may play a role in mitigating the cholinergic deficits associated with neurodegenerative conditions.

Effects on Serotonergic Neurotransmitter System

Spinosin has been shown to interact with the serotonergic system, which is involved in the regulation of mood, sleep, and anxiety. Studies have indicated that spinosin potentiates pentobarbital-induced sleep through a serotonergic mechanism. researchgate.net Further investigations have revealed the involvement of the 5-HT1A receptor, a subtype of serotonin receptors, in the pharmacological effects of spinosin. nih.gov This interaction with the serotonergic system likely contributes to the sedative and anxiolytic properties attributed to spinosin.

Glial Cell Activation Attenuation (e.g., Microglia and Astrocytes)

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key feature of many neurological disorders. Spinosin has been found to attenuate the activation of these cells. In a mouse model of Alzheimer's disease, spinosin treatment reduced the number of activated microglia and astrocytes in the hippocampus. nih.govfrontiersin.org This anti-inflammatory action within the central nervous system may contribute to its neuroprotective effects.

Modulation of Neuronal Activity (e.g., c-Fos expression in specific brain regions)

Spinosin has been observed to modulate neuronal activity in specific brain regions. One key indicator of neuronal activation is the expression of the immediate early gene c-Fos. Studies have shown that spinosin administration in mice leads to a significant decrease in c-Fos expression in the lateral hypothalamic area (LHA) and the locus coeruleus (LC). nih.gov These brain regions are known to be involved in the regulation of wakefulness and arousal. The reduction in c-Fos expression in these areas suggests that spinosin may exert its sedative effects by inhibiting neuronal activity in key arousal centers.

Anti-Inflammatory Pathways

Beyond its effects on glial cells, spinosin exhibits broader anti-inflammatory properties through the modulation of key signaling pathways and inflammatory mediators.

Cytokine and Inflammatory Mediator Modulation (e.g., Interleukin-6 (IL-6), COX-2)

Spinosin has been shown to directly target pro-inflammatory molecules. Research indicates that spinosin can inhibit the inflammatory factor Interleukin-6 (IL-6) in the brain. nih.gov Furthermore, in preclinical models of neuroinflammation induced by Aβ, spinosin treatment was found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory process. nih.gov

Receptor Tyrosine Kinase (EGFR) and Akt Signaling Pathway Inhibition

Emerging evidence suggests that spinosin can modulate intracellular signaling cascades involved in inflammation and cell survival, such as the PI3K/Akt pathway. A study investigating the effects of spinosin in human umbilical vein endothelial cells (HUVECs) and in a high-fat diet-fed mouse model demonstrated that spinosin improves insulin resistance and reduces reactive oxygen species (ROS) production and inflammation by modulating the PI3K/Akt/eNOS signaling pathway. While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by spinosin has not been explicitly detailed, the PI3K/Akt pathway is a critical downstream effector of EGFR signaling. Therefore, the modulation of the Akt pathway by spinosin suggests a potential indirect influence on EGFR-mediated cellular processes.

| Research Finding | Model System | Key Outcome |

| Enhancement of ChAT Expression | Aβ-induced Alzheimer's disease mouse model | Increased ChAT expression in the hippocampus nih.gov |

| Serotonergic System Modulation | Pentobarbital-treated mice | Potentiation of sleep via a serotonergic mechanism researchgate.net |

| Glial Cell Attenuation | Aβ-induced Alzheimer's disease mouse model | Reduced number of activated microglia and astrocytes nih.govfrontiersin.org |

| Neuronal Activity Modulation | Mice | Decreased c-Fos expression in the lateral hypothalamic area and locus coeruleus nih.gov |

| Cytokine and Mediator Inhibition | In vivo and in vitro models | Inhibition of IL-6 and COX-2 expression nih.gov |

| Akt Signaling Pathway Modulation | HUVECs and high-fat diet mouse model | Modulation of the PI3K/Akt/eNOS signaling pathway |

Implications in Osteoclastogenesis and Inflammatory Osteolysis (In Vitro)

This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is a key factor in inflammatory bone loss. In vitro studies have shown that spinosin can suppress the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts. This inhibition is achieved through the regulation of key signaling pathways involved in bone resorption.

Research indicates that spinosin exerts its effects by targeting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade. RANKL is a critical cytokine for osteoclast formation and activation. Spinosin has been found to inhibit the RANKL-induced activation of the Epidermal Growth Factor Receptor (EGFR)-Akt signaling pathway. By downregulating the phosphorylation of Akt, spinosin consequently suppresses the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. The reduced expression of NFATc1 leads to a decrease in the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K, which are essential for bone resorption. researchgate.netnih.gov

Furthermore, in models of inflammatory osteolysis, such as those induced by lipopolysaccharide (LPS), spinosin has been shown to protect against bone loss. researchgate.netnih.gov It significantly inhibits osteoclast function and activity in inflammatory environments, suggesting its potential as a therapeutic agent for orthopedic diseases characterized by excessive osteoclast activity. researchgate.netnih.gov

Table 1: Effects of this compound on Osteoclastogenesis Markers (In Vitro)

| Marker | Effect of this compound | Signaling Pathway Implicated | Reference |

| Osteoclast Formation | Inhibition | EGFR-Akt | researchgate.netnih.gov |

| Akt Phosphorylation | Decrease | EGFR-Akt | researchgate.netnih.gov |

| NFATc1 Expression | Decrease | Downstream of EGFR-Akt | researchgate.netnih.gov |

| TRAP Activity | Decrease | Downstream of NFATc1 | researchgate.net |

| Cathepsin K Expression | Decrease | Downstream of NFATc1 | researchgate.net |

Other Mechanistic Insights from Preclinical Models

Cardioprotective Mechanisms (e.g., anti-ischemia, anti-arrhythmia)

Preclinical studies have highlighted the cardioprotective potential of spinosin, particularly in the context of myocardial ischemia-reperfusion injury. In rat models of acute myocardial ischemia, pretreatment with spinosin has been shown to significantly attenuate myocardial tissue damage, reduce the release of myocardial enzymes such as creatine kinase-MB and lactate dehydrogenase, and decrease cell apoptosis. nih.gov One of the key mechanisms underlying these protective effects is the promotion of autophagy. nih.gov Spinosin treatment has been observed to increase the levels of light chain 3B-II (LC3B-II) and decrease p62, indicating an enhancement of autophagy flux, which is a critical process for clearing damaged cellular components and promoting myocardial cell survival. nih.gov

Additionally, spinosin has been found to exert a protective effect against doxorubicin-induced cardiac hypertrophy. nih.gov This is achieved, in part, through the activation of the Nrf2 signaling pathway, which helps to mitigate oxidative stress. nih.gov

While the anti-ischemic effects of spinosin are supported by preclinical evidence, its direct anti-arrhythmic properties have not been extensively investigated in available studies. Further research is required to elucidate any potential role of spinosin in modulating cardiac electrophysiology and preventing arrhythmias.

Anti-Melanogenic Mechanisms (e.g., Tyrosinase Inhibition)

While some reviews mention a potential anti-melanogenic effect of spinosin, detailed preclinical investigations into the specific molecular mechanisms are not extensively documented in the available scientific literature. researchgate.net Melanogenesis is the process of melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation disorders. The primary enzyme in this pathway is tyrosinase. semanticscholar.org Inhibition of tyrosinase activity or suppression of its expression are common mechanisms for anti-melanogenic agents. semanticscholar.org However, specific in vitro or preclinical studies demonstrating the direct inhibitory effect of spinosin on tyrosinase activity or its influence on the signaling pathways that regulate melanogenesis, such as the microphthalmia-associated transcription factor (MITF) pathway, are currently lacking. Therefore, while the potential exists, the precise anti-melanogenic mechanisms of spinosin remain to be elucidated.

Anticancer Activity and Cellular Targets (e.g., Inhibition of Proliferation)

Based on the available scientific literature, there is currently no direct evidence from in vitro or preclinical studies to suggest that this compound possesses anticancer activity. Research into the pharmacological properties of spinosin has primarily focused on its neurological and cardioprotective effects. researchgate.net While related compounds, such as Spinosyn A, have been investigated for their ability to inhibit cancer cell proliferation, these findings cannot be extrapolated to this compound due to differences in their chemical structures and biological activities. nih.govnih.gov Therefore, the potential for this compound as an anticancer agent and its cellular targets in cancer remain unknown and require dedicated investigation.

Antioxidant Mechanisms Beyond Nrf2/HO-1 Activation

Beyond its known activation of the Nrf2/HO-1 pathway, spinosin exhibits antioxidant properties through the direct suppression of reactive oxygen species (ROS) production. nih.govnih.gov In vitro studies have demonstrated that spinosin can inhibit the overproduction of ROS in human umbilical vein endothelial cells (HUVECs) stimulated by high-fat diet conditions. researchgate.netnih.govnih.gov This reduction in ROS is associated with the inhibition of ROS-related inflammation, as evidenced by the decreased mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

The mechanism for this ROS suppression appears to be linked to the modulation of the insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K) signaling pathway. nih.govnih.gov By influencing this pathway, spinosin can increase the production of nitric oxide (NO) in endothelial cells, which has vasodilatory and anti-inflammatory effects. nih.govnih.gov

Table 2: Antioxidant Mechanisms of this compound Beyond Nrf2/HO-1

| Mechanism | Model System | Key Findings | Reference |

| ROS Suppression | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited ROS overproduction induced by high-fat diet conditions. | researchgate.netnih.govnih.gov |

| Inhibition of ROS-related Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased mRNA expression of TNF-α and IL-6. | nih.gov |

| Modulation of IRS-1/PI3K Signaling | Rat Aortae and Endothelial Cells | Increased insulin-mediated NO production. | nih.govnih.gov |

Modulation of Gut Microbiota-Brain Axis and its Implications for Bioactivity

The gut microbiota-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract, influencing various physiological and pathological processes, including neuroinflammation. nih.govmdpi.com While the modulation of this axis by various natural compounds is an active area of research, there is currently a lack of specific preclinical studies investigating the effects of this compound on the gut microbiota composition or its interaction with the gut-brain axis. The potential for this compound to influence this axis, and the subsequent implications for its bioactivity, remains an unexplored area of research.

Advanced Analytical and Quantitative Methodologies for Spinosin B Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation and quantification of Spinosin (B15895) B in various sample types. researchgate.netmagtechjournal.comtandfonline.com Its versatility in stationary phases and mobile phase compositions makes it suitable for analyzing this polar compound.

Reversed-Phase HPLC for Separation and Quantitation

Reversed-phase HPLC (RP-HPLC) is the predominant mode employed for the analysis of Spinosin B. tandfonline.comnih.gov This technique utilizes a non-polar stationary phase (commonly C18) and a polar mobile phase. This compound, being a relatively polar flavonoid glycoside, interacts with the polar mobile phase and is separated based on its differential partitioning between the stationary and mobile phases. tandfonline.com This allows for effective separation of this compound from other co-eluting compounds in complex matrices such as plant extracts or biological samples. researchgate.netmagtechjournal.comnih.gov

Quantitative analysis of this compound by RP-HPLC involves establishing a linear relationship between the peak area of this compound in the chromatogram and its concentration. researchgate.netmagtechjournal.comtandfonline.comnih.gov Calibration curves are generated using external standards of known concentrations. tandfonline.comnih.gov

Isocratic and Gradient Elution Systems

Both isocratic and gradient elution systems are employed in the HPLC analysis of this compound, depending on the complexity of the sample matrix and the need for separating multiple components.

Isocratic elution uses a mobile phase of constant composition throughout the chromatographic run. This approach is simpler and can be effective for relatively simple samples where this compound is well-separated from other components.

Gradient elution, on the other hand, involves a continuous or stepwise change in the mobile phase composition over time. tandfonline.com This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, including this compound and related flavonoids or metabolites. tandfonline.comnih.gov Gradient systems can optimize the separation of multiple analytes within a single run, improving peak resolution and reducing analysis time compared to isocratic methods for complex samples. tandfonline.com For instance, a gradient elution program utilizing acetonitrile (B52724) and water with an additive like acetic acid or ammonium (B1175870) acetate (B1210297) is commonly used for separating spinosyns, including this compound. acs.orgepa.govnih.gov

Detection Methods: Ultraviolet (UV) and Photodiode Array Detection (DAD)

Ultraviolet (UV) detection is a common and sensitive method for detecting this compound after HPLC separation due to the presence of chromophores in its flavonoid structure that absorb UV light. acs.orgtandfonline.comnih.govnih.govx-mol.comresearchgate.netnih.govppqs.gov.inacs.org The detection wavelength is typically set at a specific wavelength where this compound exhibits strong absorption, such as 250 nm or 334 nm, depending on the specific analytical method and matrix. acs.orgtandfonline.comnih.govnih.govx-mol.comnih.govppqs.gov.inacs.org

Photodiode Array Detection (DAD), also known as PDA detection, is an advanced form of UV detection that allows for the simultaneous acquisition of UV spectra across a range of wavelengths for each eluting component. researchgate.netnih.govingentaconnect.comtandfonline.comjst.go.jpresearchgate.net This provides valuable information for peak identification and purity assessment by comparing the UV spectrum of an eluting peak to that of a this compound standard. tandfonline.com DAD can also help in distinguishing this compound from other compounds with similar retention times but different UV spectra. researchgate.net

Detailed research findings on HPLC-UV and HPLC-DAD analysis of this compound often include parameters such as retention times, mobile phase composition, flow rate, column type, and detection wavelength, along with validation data like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (Table 1). acs.orgtandfonline.comnih.govnih.govx-mol.comnih.govnih.gov

Table 1: Exemplary HPLC-UV/DAD Parameters and Performance for this compound Analysis

| Parameter | Value/Description | Source(s) |

| Column Type | C18 (e.g., Hypersil C18, YMC ODS-AQ) | nih.govppqs.gov.in |

| Mobile Phase | Acetonitrile-Water (with additives like acetic acid or ammonium acetate) | acs.orgepa.govnih.gov |

| Elution Mode | Isocratic or Gradient | acs.orgtandfonline.com |

| Flow Rate | Typically 0.3 - 1.5 mL/min | tandfonline.comppqs.gov.innih.gov |

| Detection Wavelength | 250 nm or 334 nm | acs.orgtandfonline.comnih.govnih.govx-mol.comnih.govppqs.gov.inacs.org |

| LOD | Ranges from ng/mL to µg/g depending on matrix and method | acs.orgtandfonline.comnih.govx-mol.comnih.govnih.gov |

| LOQ | Ranges from ng/mL to µg/g depending on matrix and method | acs.orgtandfonline.comnih.govx-mol.comnih.govnih.gov |

| Linearity (R²) | Typically > 0.995 | tandfonline.comnih.govresearchgate.netspkx.net.cn |

| Recovery (%) | Often > 90% | tandfonline.comnih.govnih.govresearchgate.netacs.org |

| Precision (RSD %) | Typically < 10% | tandfonline.comnih.govnih.govresearchgate.netacs.org |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) provides highly sensitive and selective detection and structural information for this compound, often coupled with liquid chromatography. nih.govnih.govresearchgate.netspkx.net.cnacs.orgresearchgate.netnih.govthermofisher.cnnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS hyphenates the separation power of HPLC with the detection and identification capabilities of MS. nih.govresearchgate.netacs.orgresearchgate.net This combination is invaluable for the analysis of this compound in complex matrices where co-elution might occur with UV-only detection. nih.govacs.org LC-MS allows for the detection of this compound based on its specific mass-to-charge ratio (m/z), providing a high degree of selectivity. nih.govrsc.org

LC-MS is particularly useful for trace analysis of this compound, enabling the detection and quantification of very low concentrations in various sample types, including food, environmental matrices, and biological samples. nih.govresearchgate.netacs.orgresearchgate.net Different ionization techniques can be used, with electrospray ionization (ESI) often favored for polar compounds like this compound. nih.govresearchgate.netspkx.net.cnnih.gov Selected Ion Monitoring (SIM) mode in LC-MS can enhance sensitivity for targeted analysis of this compound by monitoring specific ions corresponding to the compound. nih.govacs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Fragmentation Analysis